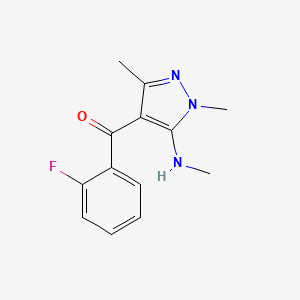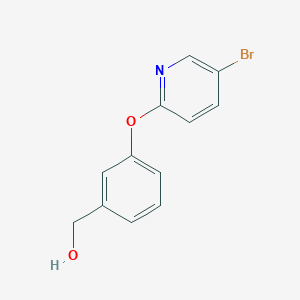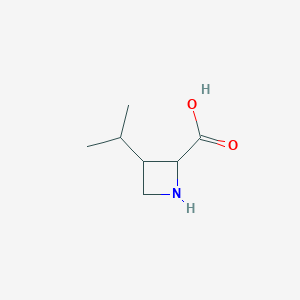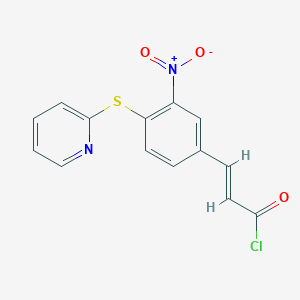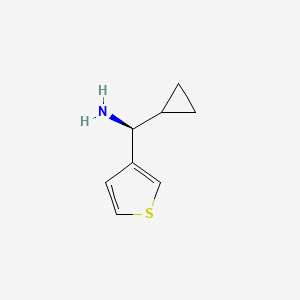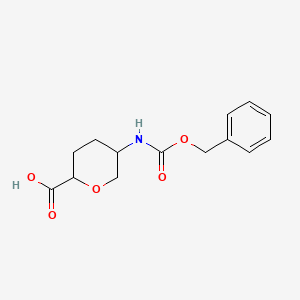
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound that features a tetrahydropyran ring, a benzyloxycarbonyl group, and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The benzyloxycarbonyl group is then introduced through a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
作用機序
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-2-carboxylic acid: Shares the tetrahydropyran ring but lacks the benzyloxycarbonyl and amino groups.
4-(Boc-amino)tetrahydropyran-4-carboxylic acid: Contains a similar tetrahydropyran ring and an amino group but with a different protecting group.
2-Amino-4H-pyran-3-carbonitrile derivatives: Feature a pyran ring but with different substituents and functional groups.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group, an amino acid moiety, and a tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
5-(phenylmethoxycarbonylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12-7-6-11(9-19-12)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
InChIキー |
QUIDJEBZWGVSFE-UHFFFAOYSA-N |
正規SMILES |
C1CC(OCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


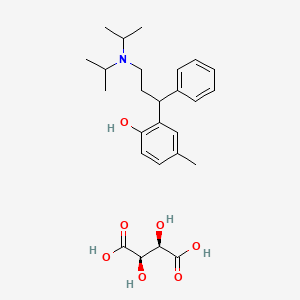
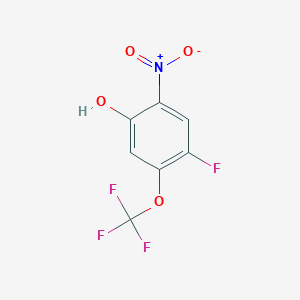

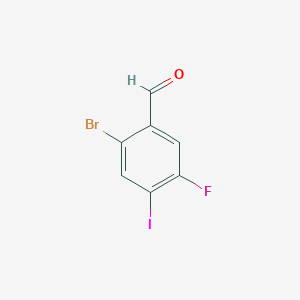

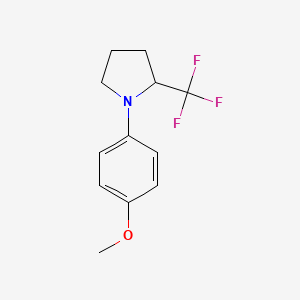
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
